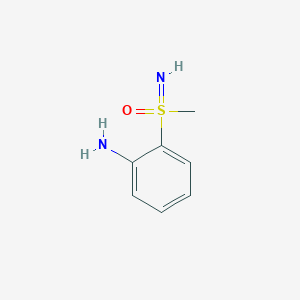

2-(Methylsulfonimidoyl)aniline

CAS No.: 67483-70-9

Cat. No.: VC4122400

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67483-70-9 |

|---|---|

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 2-(methylsulfonimidoyl)aniline |

| Standard InChI | InChI=1S/C7H10N2OS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 |

| Standard InChI Key | FULSFYWIHLUPAJ-UHFFFAOYSA-N |

| SMILES | CS(=N)(=O)C1=CC=CC=C1N |

| Canonical SMILES | CS(=N)(=O)C1=CC=CC=C1N |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(Methylsulfonimidoyl)aniline belongs to the sulfonimidamide class, distinguished by its sulfonimidoyl functional group. The molecule consists of an aniline backbone (C₆H₅NH₂) modified at the ortho position with a methylsulfonimidoyl moiety (-S(O)(NH)CH₃). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂OS | |

| Molecular Weight | 170.23 g/mol | |

| Density | 1.28 g/cm³ | |

| Boiling Point | 306.2°C at 760 mmHg | |

| Flash Point | 139°C | |

| Exact Mass | 170.05100 | |

| LogP (Partition Coefficient) | 2.85 |

The compound’s planar aromatic ring and polar sulfonimidoyl group contribute to its solubility in organic solvents like ethyl acetate and dichloromethane . X-ray crystallography and computational studies reveal that the sulfonimidoyl group adopts a trigonal pyramidal geometry around the sulfur atom, with bond angles consistent with sp³ hybridization .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for characterizing 2-(methylsulfonimidoyl)aniline:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.71–7.67 ppm (aromatic protons), δ 4.73–4.15 ppm (NH and CH₃ groups), and δ 2.29 ppm (sulfonimidoyl protons) .

-

¹³C NMR (101 MHz, CDCl₃): Peaks at δ 174.7 ppm (sulfonimidoyl carbon) and δ 129.3–127.0 ppm (aromatic carbons) .

-

MS (ESI): A molecular ion peak at m/z 170.23 [M+H]⁺ confirms the molecular weight .

Synthetic Methodologies

Enantiospecific Synthesis via Sulfonimidoyl Fluorides

A landmark method involves the reaction of chiral sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂. This approach, reported by Anadys Pharmaceuticals, achieves high enantiomeric excess (ee) by leveraging calcium’s coordination with the sulfonimidoyl fluoride. Computational studies (ωB97XD/6-311+G(d,p) level) show that Ca(NTf₂)₂ forms a six-membered chelate ring with the sulfonimidoyl fluoride, stabilizing the transition state and enabling selective amine attack . For example:

This method avoids racemization and is scalable to gram quantities .

Alternative Routes

-

Nitration-Reduction Sequence: Nitration of toluene derivatives followed by sulfonimidoyl group introduction via thiolation and oxidation.

-

Direct Sulfonimidoylation: Reaction of aniline with methylsulfonimidoyl chloride in the presence of a base, though this method often yields mixtures requiring chromatographic purification.

Physicochemical and Reactivity Profiles

Thermal and Solubility Properties

The compound’s high boiling point (306.2°C) and moderate logP (2.85) suggest stability under reflux conditions and compatibility with lipophilic reaction environments . Its solubility profile includes:

Reactivity in Organic Transformations

2-(Methylsulfonimidoyl)aniline participates in:

-

N-Alkylation: Reacts with alkyl halides under basic conditions (e.g., NaOH) to form N-alkylated derivatives.

-

Electrophilic Aromatic Substitution: The electron-withdrawing sulfonimidoyl group directs incoming electrophiles to the meta position.

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles, leveraging its NH and SO groups .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The sulfonimidoyl group mimics sulfonamides, a common pharmacophore in antibiotics (e.g., sulfamethoxazole). Preclinical studies suggest that 2-(methylsulfonimidoyl)aniline derivatives inhibit bacterial dihydropteroate synthase (DHPS), a target for antimicrobial agents .

Catalysis and Material Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume